N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide

描述

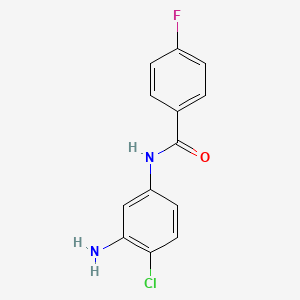

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 3-amino-4-chloro-substituted aniline moiety.

属性

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZIWASFFLYWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include:

Solvent: Polar solvents such as C1-C3 alkanols.

Acid Acceptor: Commonly used acid acceptors include bases like triethylamine.

Reaction Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as crystallization from non-polar solvents to obtain the desired product with high purity .

化学反应分析

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for imaging applications.

Medicine: Explored for its antiviral and antibacterial properties.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

作用机制

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

相似化合物的比较

Structural Analogues

Key structural variations among benzamide derivatives include substituents on the benzamide ring (e.g., fluoro, chloro, nitro) and the aniline moiety (e.g., amino, chloro, methyl). These modifications impact electronic properties, steric effects, and biological activity.

Table 1: Structural Comparison of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide and Analogues

Physical and Chemical Properties

Substituents significantly affect melting points and synthetic yields. Electron-withdrawing groups (e.g., Cl, NO₂) generally increase melting points due to enhanced intermolecular interactions.

Table 2: Physical Properties of Selected Benzamide Derivatives

生物活性

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

- Molecular Formula : C13H10ClFN2O

- Molecular Weight : 252.68 g/mol

This compound features a chlorinated aromatic ring and an amino group that contribute to its biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic syndromes.

- Receptor Binding : It may bind to various receptors, influencing physiological responses such as pain perception or inflammatory responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. For example, in carrageenan-induced rat paw edema models, compounds with similar structural features showed significant inhibition of inflammation, indicating that this compound may exhibit similar properties.

| Compound | % Inhibition at 1 hr | % Inhibition at 2 hrs | % Inhibition at 3 hrs | % Inhibition at 4 hrs |

|---|---|---|---|---|

| Unsubstituted Benzamide | 24.3% | 32% | 49.9% | 51.9% |

| 4-Chloro Substituted Benzamide | 20.6% | 26.5% | 53.2% | 51.5% |

Antiplasmodial Activity

This compound has been investigated for its potential antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have highlighted the importance of the substitution pattern on the aromatic rings for enhancing potency against this parasite.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at various concentrations, supporting its potential as a therapeutic agent in treating bacterial infections.

- Anti-inflammatory Research : In another study examining anti-inflammatory properties, this compound was tested in vivo using carrageenan-induced edema models. The compound showed a dose-dependent decrease in paw swelling, suggesting effective anti-inflammatory action.

- In Vitro Studies on Plasmodium : Research conducted on analogs of this compound revealed promising antiplasmodial activity with IC50 values significantly lower than standard treatments, indicating its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。